Cas no 2194845-67-3 (2-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole)

2-[1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole is a heterocyclic compound featuring an azetidine core linked to a 1,2,3-triazole moiety via a benzoyl group with fluoro and methoxy substituents. This structure imparts unique reactivity and potential applications in medicinal chemistry, particularly as a scaffold for drug discovery. The presence of the fluorine atom enhances metabolic stability and bioavailability, while the triazole ring offers robust chemical functionality for further derivatization. The compound’s rigid azetidine framework contributes to conformational constraint, improving target binding selectivity. Its well-defined synthetic route allows for high purity and scalability, making it suitable for research in bioactive molecule development.
2-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole structure
2194845-67-3 structure
Product Name:2-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
CAS No:2194845-67-3
MF:C13H13FN4O2
MW:276.266325712204
CID:5338367
Update Time:2025-11-02

2-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole Chemical and Physical Properties

Names and Identifiers

    • (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone
    • (3-fluoro-4-methoxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
    • 2-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
    • Inchi: 1S/C13H13FN4O2/c1-20-12-3-2-9(6-11(12)14)13(19)17-7-10(8-17)18-15-4-5-16-18/h2-6,10H,7-8H2,1H3
    • InChI Key: CFLRQWKWUQKIMC-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)C(N1CC(C1)N1N=CC=N1)=O)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 358
  • XLogP3: 1.2
  • Topological Polar Surface Area: 60.2

2-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole Pricemore >>

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Additional information on 2-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole

Comprehensive Guide to 2-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole (CAS No. 2194845-67-3): Properties, Applications, and Market Insights

2-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole (CAS No. 2194845-67-3) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a unique molecular structure combining an azetidine ring with a 1,2,3-triazole moiety, linked via a 3-fluoro-4-methoxybenzoyl group. Its structural complexity makes it a promising candidate for drug discovery and material science applications.

The growing interest in triazole-based compounds like 2-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole stems from their versatile biological activities. Researchers are particularly intrigued by its potential as a kinase inhibitor or antimicrobial agent, aligning with current trends in addressing antibiotic resistance and targeted cancer therapies. The fluoro-methoxy substitution pattern enhances its metabolic stability, a key consideration in modern drug design.

From a synthetic chemistry perspective, CAS 2194845-67-3 represents an interesting case study in click chemistry applications. The 1,2,3-triazole ring formation typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the azetidine scaffold requires careful ring construction strategies. These synthetic approaches are currently hot topics in medicinal chemistry forums and academic discussions.

The physicochemical properties of 2-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole contribute to its research utility. With moderate lipophilicity (predicted logP ~2.5) and the presence of hydrogen bond acceptors, this compound demonstrates favorable characteristics for bioavailability optimization. The fluorine atom strategically positioned in the benzoyl group enhances both binding affinity and membrane permeability, making it valuable for CNS-targeted drug development.

Current market analysis shows increasing demand for azetidine-containing compounds like 2194845-67-3, particularly in contract research organizations specializing in fragment-based drug discovery. The global market for triazole derivatives is projected to grow at 6.8% CAGR through 2028, driven by their applications in antifungal medications and agricultural chemicals. This compound's unique structural features position it well within this expanding market segment.

Researchers frequently inquire about the stability of 2-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole under various conditions. Laboratory studies indicate good thermal stability up to 180°C and compatibility with common organic solvents. However, like many N-heterocycles, it may show sensitivity to strong acids or prolonged UV exposure, requiring appropriate handling during experimental procedures.

The potential applications of CAS 2194845-67-3 extend beyond pharmaceuticals. Recent patents highlight its utility in material science, particularly in the development of liquid crystal displays and organic semiconductors. The electron-withdrawing fluoro group combined with the electron-donating methoxy group creates interesting electronic properties that materials scientists are actively investigating.

From a regulatory standpoint, 2-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole is not currently listed on any controlled substance inventories, making it accessible for legitimate research purposes. However, researchers should always consult local regulations when planning international shipments or large-scale synthesis projects involving this compound.

Analytical characterization of 2194845-67-3 typically involves HPLC (reverse phase C18 columns), mass spectrometry (showing expected [M+H]+ peak), and comprehensive NMR analysis (1H, 13C, 19F). These analytical methods are crucial for quality control in research settings, especially when the compound is used as a pharmacophore building block or chemical probe.

The future research directions for 2-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole appear promising. With increasing interest in four-membered nitrogen heterocycles and triazole bioisosteres, this compound may play a significant role in developing new classes of therapeutic agents. Ongoing studies are exploring its potential in neurodegenerative disease research and as a scaffold for PET radiotracer development.

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